1,3-Propylene-d6 thiourea

Isotopic Enrichment Mass Spectrometry Internal Standard

Researchers face co-elution and ion suppression when quantifying propylene thiourea in complex matrices. 1,3-Propylene-d6 thiourea (CAS 1219802-05-7) eliminates these errors as a matched isotopic internal standard. • +6 Da mass shift ensures baseline separation from native analyte in LC-MS/MS. • ≥98 atom% D isotopic purity minimizes cross-signal interference. • Identical extraction and ionization behavior corrects for matrix effects. Supplied as white solid; recommended storage -20°C. Global shipping with full documentation.

Molecular Formula C4H8N2S
Molecular Weight 122.22 g/mol
Cat. No. B15139014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Propylene-d6 thiourea
Molecular FormulaC4H8N2S
Molecular Weight122.22 g/mol
Structural Identifiers
SMILESC1CNC(=S)NC1
InChIInChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7)/i1D2,2D2,3D2
InChIKeyNVHNGVXBCWYLFA-NMFSSPJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Propylene-d6 Thiourea: Deuterated Internal Standard


1,3-Propylene-d6 thiourea (CAS 1219802-05-7) is a stable isotopically labeled thiourea derivative, featuring six deuterium atoms substituted for hydrogen in its 1,3-propylene backbone . With a molecular formula of C4H2D6N2S and a molecular weight of 122.22 g/mol, it serves as a high-purity isotopic analog of the unlabeled compound (MW 116.18) . This compound is classified as a heterocyclic thiourea and is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of propylene thiourea and related metabolites .

Why Unlabeled Propylene Thiourea Fails in Analysis


Non-deuterated 1,3-propylene thiourea (unlabeled analog) fails as a substitute in quantitative LC-MS and NMR applications because it lacks the distinct mass shift and isotopic labeling required for accurate internal standardization and spectral deconvolution . The use of a deuterated analog is considered best practice to achieve similar extraction recovery, ionization response, and chromatographic retention time as the target analyte, while the mass difference (+6 Da in this case) enables clear differentiation and quantification without interference from the native compound [1]. Attempting to use the unlabeled version introduces co-elution issues, identical mass spectral peaks, and an inability to correct for matrix effects and instrument variability, thereby compromising analytical precision and accuracy.

1,3-Propylene-d6 Thiourea vs. Unlabeled Analogs


Isotopic Purity Reduces Unlabeled Interference

1,3-Propylene-d6 thiourea is supplied with a guaranteed isotopic enrichment of 98 atom% D . In contrast, the unlabeled 1,3-propylene thiourea contains 0 atom% D, representing a 98% absolute difference in deuterium incorporation . This high level of isotopic purity is critical for minimizing the contribution of unlabeled species in quantitative MS assays, thereby reducing background signal and improving the lower limit of quantification.

Isotopic Enrichment Mass Spectrometry Internal Standard

Mass Shift Advantage in MS

Deuteration of 1,3-propylene thiourea introduces a mass shift of +6 Da compared to the unlabeled analog (MW 122.22 vs. 116.18) . This shift is 2 Da greater than that provided by thiourea-d4 (MW 80.09 vs. 76.09, +4 Da shift) [1]. The larger mass differential facilitates cleaner separation in MS spectra, reducing the risk of isotopic overlap with the analyte and enabling more precise multiple reaction monitoring (MRM) transitions.

Mass Spectrometry Isotopic Shift LC-MS

NMR Background Suppression by Deuteration

1,3-Propylene-d6 thiourea's deuterated composition minimizes background noise in NMR spectroscopy, sharpening spectral data for structural analysis and conformational studies . While the non-deuterated analog produces complex proton NMR signals that can obscure subtle conformational details, the deuterated version eliminates these interfering signals, enabling clearer observation of exchangeable protons and other nuclei of interest. This property is a direct consequence of deuteration and is not shared by the unlabeled compound.

NMR Spectroscopy Deuterium Labeling Background Suppression

Deuterated Internal Standard Boosts LC-MS Accuracy

As a deuterated analog, 1,3-Propylene-d6 thiourea is ideally suited for use as an internal standard (IS) in LC-MS assays . The use of stable isotope-labeled (SIL) internal standards, such as this compound, is widely recognized to yield better analytical performance than structural analogs or non-labeled compounds [1]. The deuterated IS corrects for matrix effects, ion suppression/enhancement, and variations in sample preparation and injection, thereby improving assay precision and accuracy. In contrast, the unlabeled analog cannot serve as an IS due to its identical mass and retention time.

LC-MS Internal Standard Quantification

Applications of 1,3-Propylene-d6 Thiourea


LC-MS/MS Quantification of Propylene Thiourea Metabolites

1,3-Propylene-d6 thiourea serves as an ideal internal standard for the accurate quantification of propylene thiourea (PTU) and its metabolites in complex biological samples such as plasma, urine, or tissue homogenates . Its +6 Da mass shift and high isotopic purity (≥98 atom% D) ensure that the internal standard signal is clearly resolved from the native analyte, correcting for matrix effects and ion suppression during LC-MS/MS analysis . This is critical for toxicological studies investigating PTU exposure from fungicide degradation or for pharmacokinetic profiling of thiourea-containing compounds.

NMR Studies of Thiourea Conformation

The deuterated composition of 1,3-Propylene-d6 thiourea minimizes 1H NMR background noise, enabling high-resolution structural analysis and conformational studies of thiourea derivatives in solution . Researchers can use this compound to investigate hydrogen bonding, tautomerism, and molecular interactions without interference from the proton signals of the propylene backbone, thereby obtaining cleaner spectra and more accurate kinetic and thermodynamic parameters.

Metabolic Tracing of Propylene Thiourea

In stable isotope tracing experiments, 1,3-Propylene-d6 thiourea can be introduced into biological or environmental systems to track its metabolic fate and transformation pathways . The deuterium label allows for unequivocal differentiation from endogenous or non-labeled thiourea species via MS detection, providing insights into biotransformation processes, degradation kinetics, and the formation of potential toxic metabolites. This application is particularly valuable for assessing the environmental impact and human health risks associated with thiourea-based fungicides.

Reaction Mechanism Studies with Isotopic Labeling

The isotopic labeling of 1,3-Propylene-d6 thiourea makes it a powerful tool for probing organic reaction mechanisms, including hydrogen transfer processes and catalytic cycles . By substituting deuterium for hydrogen, researchers can study kinetic isotope effects and trace the fate of specific atoms during chemical transformations, leading to a deeper understanding of reaction pathways and the optimization of synthetic methodologies.

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